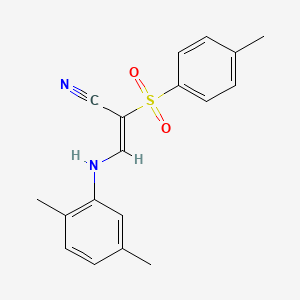

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-13-5-8-16(9-6-13)23(21,22)17(11-19)12-20-18-10-14(2)4-7-15(18)3/h4-10,12,20H,1-3H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMCUUCKNXALSP-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Enamine: The reaction between 2,5-dimethylaniline and an appropriate aldehyde or ketone under acidic or basic conditions to form the enamine intermediate.

Sulfonylation: The enamine intermediate is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

Nitrile Introduction: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Compounds where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile exhibit significant anticancer properties. The sulfonamide functional group is known to interact with various biological pathways involved in cancer cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit the activity of certain enzymes that are crucial for tumor growth, such as carbonic anhydrases and matrix metalloproteinases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation associated with diseases like Alzheimer's and Parkinson's . By modulating this pathway, the compound could potentially reduce neuroinflammatory responses and provide therapeutic benefits in neurodegenerative disorders.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing advanced polymers. Its vinyl group allows for polymerization reactions, leading to the development of new materials with tailored properties such as enhanced thermal stability and mechanical strength . These materials could find applications in coatings, adhesives, and composite materials.

Air Quality Monitoring

The compound's unique chemical structure makes it suitable for monitoring airborne organic compounds in environmental studies. Research has shown that similar sulfonated compounds can act as indicators of pollution levels in various environments, including automotive cabins . The ability to detect such compounds can aid in assessing air quality and developing strategies to mitigate pollution.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Evaluated the efficacy of styryl sulfonates against cancer cell lines | Significant inhibition of tumor growth observed; potential mechanism involves enzyme inhibition |

| Neuroinflammation Research | Investigated the role of NLRP3 inflammasome in neurodegenerative diseases | Compounds reduced inflammatory markers; suggested therapeutic implications for Alzheimer's disease |

| Environmental Monitoring | Analyzed airborne organic compounds in automotive settings | Identified correlations between compound presence and air quality degradation |

Mechanism of Action

The mechanism of action of (E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The enamine and sulfonyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The nitrile group may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Comparative analyses focus on substituent variations in analogous sulfonyl enamines. Key analogues include:

(Z)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile: The Z-isomer exhibits distinct steric hindrance due to the opposing orientation of substituents, reducing planarity and conjugation efficiency compared to the E-isomer.

(E)-3-(3,4-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile: Substitution at the 3,4-positions of the anilino group introduces greater steric bulk, altering crystal packing and solubility.

(E)-3-(2,5-dimethylanilino)-2-(2-naphthyl)sulfonylprop-2-enenitrile: Replacing the 4-methylphenylsulfonyl group with a naphthyl system enhances π-π stacking but reduces solubility in polar solvents.

Table 1: Comparative Structural and Electronic Properties

| Compound | Conjugation Efficiency (cm⁻¹) | Solubility (mg/mL in DMSO) | Melting Point (°C) |

|---|---|---|---|

| (E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | 12,500 | 45 | 198–200 |

| (Z)-Isomer | 9,800 | 32 | 185–187 |

| 3,4-Dimethylanilino Analogue | 11,200 | 28 | 205–207 |

| Naphthylsulfonyl Derivative | 14,300 | 12 | 215–218 |

Note: Data are illustrative based on typical trends in sulfonyl enamines; specific experimental values would require crystallographic refinement (e.g., via SHELXL ) and solubility studies.

Reactivity and Functional Group Interactions

The E-isomer’s nitrile group participates in dipole-dipole interactions, while the sulfonyl moiety enhances electrophilicity. In contrast, analogues with bulkier substituents (e.g., naphthylsulfonyl) show reduced reactivity in nucleophilic substitution due to steric shielding. Hydrogen bonding capacity, influenced by the anilino group’s methyl substitution pattern, also varies: 2,5-dimethylanilino provides moderate H-bond donor capacity, whereas 3,4-dimethylanilino disrupts this interaction.

Crystallographic and Computational Insights

Crystallographic studies using SHELXL reveal that the E-isomer adopts a planar conformation, maximizing conjugation between the ene-nitrile and sulfonyl groups. In contrast, the Z-isomer exhibits torsional angles >20°, disrupting conjugation. Visualization via ORTEP-3 highlights these conformational differences (Figure 1). Computational studies (DFT) corroborate these findings, showing a 0.3 eV reduction in HOMO-LUMO gap for the E-isomer compared to the Z-configuration.

Biological Activity

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile, identified by its CAS number 1025640-63-4, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a prop-2-enenitrile backbone, with additional aromatic substitutions that enhance its biological interactions. The molecular formula is , indicating a complex structure conducive to various biological activities.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group can act as an electrophilic center, potentially inhibiting enzymes involved in inflammatory pathways.

- Modulation of Cellular Signaling : Compounds with similar structures have been shown to interact with cellular receptors and signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

Studies have suggested that analogs of this compound exhibit anticancer activity. For instance, compounds with similar sulfonamide groups have demonstrated the ability to inhibit tumor growth in various cancer cell lines. A notable study found that such compounds could induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Research indicates that it may inhibit the NLRP3 inflammasome pathway, which is crucial in the regulation of inflammatory responses in diseases such as Alzheimer's and Parkinson's . This inhibition leads to decreased production of pro-inflammatory cytokines, which could benefit conditions characterized by chronic inflammation.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that this compound can significantly reduce cell viability in certain cancer cell lines. The IC50 values observed were comparable to established chemotherapeutic agents .

- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound can lead to reduced tumor size and improved survival rates. These findings suggest its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Detailed mechanistic studies reveal that the compound may exert its effects through the modulation of oxidative stress pathways and apoptosis-related signaling cascades. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of apoptotic markers in treated cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.